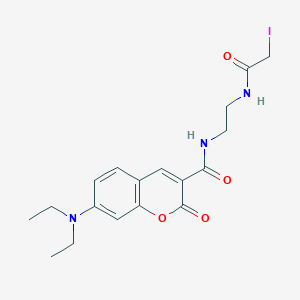

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin

Description

7-Diethylamino-3-((((2-iodoacetamido)ethyl)amino)carbonyl)coumarin (referred to as the target compound) is a fluorogenic coumarin derivative optimized for thiol-reactive labeling. Its structure features a 7-diethylamino group, which enhances fluorescence quantum yield and induces a bathochromic shift compared to unsubstituted coumarins , and a 3-position iodoacetamide group for covalent bonding to cysteine thiols (-SH) in proteins or peptides . This compound is widely used in biochemical assays, such as monitoring enzymatic activity (e.g., ATPase kinetics ) and protein interaction studies via fluorescence resonance energy transfer (FRET) .

Properties

IUPAC Name |

7-(diethylamino)-N-[2-[(2-iodoacetyl)amino]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22IN3O4/c1-3-22(4-2)13-6-5-12-9-14(18(25)26-15(12)10-13)17(24)21-8-7-20-16(23)11-19/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQHCUYSWDOIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376347 | |

| Record name | 7-(Diethylamino)-N-[2-(2-iodoacetamido)ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160291-50-9 | |

| Record name | 7-(Diethylamino)-N-[2-(2-iodoacetamido)ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation

This method employs salicylaldehyde derivatives and active methylene compounds (e.g., diethyl malonate) under basic conditions. For IDCC, 4-diethylamino-2-hydroxybenzaldehyde reacts with diethyl malonate to form 7-diethylaminocoumarin-3-carboxylic acid. Piperidine or morpholine catalysts in ethanol or water facilitate the reaction, with ultrasound irradiation significantly enhancing yields (85–92%) compared to traditional reflux (40–60%).

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Piperidine | EtOH | 80 | 7 h | 60 |

| Piperidine | H₂O | 80 | 40 min | 85 |

| Morpholine | EtOH | 70 | 6 h | 58 |

Mechanism : The aldehyde undergoes nucleophilic attack by the enolate of the malonate, followed by cyclization and dehydration to form the coumarin ring.

Pechmann Condensation

Pechmann condensation utilizes phenols and β-keto esters (e.g., ethyl acetoacetate) in acidic media. While traditionally employing sulfuric acid, modern variants use green catalysts like meglumine sulfate or Fe₃O₄@Boehmite-NH₂-CoII nanoparticles , achieving yields up to 96% under solvent-free conditions.

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Toluene | 120 | 70 |

| Meglumine sulfate | Solvent-free | 100 | 93 |

| Fe₃O₄@Boehmite-NH₂-CoII NPs | Solvent-free | 90 | 90 |

Limitation : Pechmann condensation typically introduces substituents at the 4-position, making it less ideal for 3-functionalized coumarins like IDCC.

Introduction of the Diethylamino Group

The diethylamino group at the 7-position is introduced either during coumarin core synthesis (via substituted phenols) or through post-synthetic modification .

Direct Incorporation via Knoevenagel Condensation

Using 4-diethylamino-2-hydroxybenzaldehyde as the starting material ensures the diethylamino group is pre-installed, avoiding the need for subsequent functionalization. This approach streamlines synthesis and minimizes side reactions.

Post-Synthetic Modification

For coumarins lacking the diethylamino group, nucleophilic aromatic substitution (SNAr) can introduce it. Reaction conditions involve:

-

Substrate : 7-Hydroxycoumarin derivatives.

-

Reagent : Diethylamine in the presence of K₂CO₃ or Cs₂CO₃.

The 3-position is functionalized through a three-step sequence: carboxylic acid activation , amide coupling , and iodoacetamido group introduction .

Step 1: Carboxylic Acid Activation

7-Diethylaminocoumarin-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–25°C.

Step 2: Amide Coupling

The acyl chloride reacts with 2-aminoethylamine in DCM with triethylamine (TEA) as a base, forming 7-diethylamino-3-(2-aminoethylcarbamoyl)coumarin. Alternative coupling agents like EDC/HOBt in DMF improve yields (75–85%).

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 25 | 85 |

| DCC | THF | 0–25 | 78 |

Step 3: Iodoacetamido Group Attachment

The primary amine undergoes amide coupling with iodoacetic acid using EDC in DMF, yielding IDCC. Critical parameters include:

-

Molar ratio : 1:1.2 (amine:iodoacetic acid).

-

Temperature : 0–4°C to minimize iodide oxidation.

-

Workup : Precipitation in ice-cold ether followed by column chromatography (SiO₂, ethyl acetate/hexane).

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency , scalability , and environmental sustainability .

Continuous Flow Reactors

Microreactors enable rapid mixing and heat transfer, reducing reaction times by 50% compared to batch processes. For example, Knoevenagel condensation in flow systems achieves 90% yield in 10 minutes.

Solvent-Free Methods

Meglumine sulfate-catalyzed Pechmann condensation under microwave irradiation (300 W, 5 minutes) produces coumarin cores with 93% yield and minimal waste.

Green Catalysts

Cellulose nanocrystal-supported palladium nanoparticles (CNC-AMPD-Pd) and Fe₃O₄@Boehmite-NH₂-CoII NPs offer recyclability (>5 cycles without activity loss) and reduce heavy metal contamination.

Comparative Analysis of Synthetic Routes

| Parameter | Knoevenagel Condensation | Pechmann Condensation |

|---|---|---|

| Regioselectivity | 3-Position functionalization | 4-Position dominant |

| Yield | 85–92% | 70–96% |

| Catalyst Toxicity | Low (piperidine) | Moderate (H₂SO₄) |

| Scalability | High (flow reactors) | Moderate |

Optimal Route : Knoevenagel condensation followed by amide coupling is preferred for IDCC due to its regioselectivity and compatibility with green chemistry principles .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Reactivity at the Iodoacetamido Group :

IDCC undergoes nucleophilic substitution at the iodoacetamido (–CH₂I) group, particularly with thiol (–SH) residues in proteins or small molecules. This reaction forms stable thioether bonds, enabling covalent labeling of biomolecules .

- Reagents : Amines, thiols (e.g., cysteine residues), or other nucleophiles.

- Conditions : Reactions occur in polar aprotic solvents (e.g., DMF, DMSO) at ambient to slightly elevated temperatures (20–40°C) .

- Products :

Oxidation and Reduction Reactions

Coumarin Core Modifications :

The benzopyrone structure of IDCC is susceptible to redox reactions, altering its fluorescence and electronic properties .

| Reaction Type | Reagents | Products | Impact on Fluorescence |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Epoxides, quinone derivatives | Quenching or redshift |

| Reduction | NaBH₄, LiAlH₄ | Dihydrocoumarins | Enhanced quantum yield |

Hydrolysis Reactions

Amide Bond Cleavage :

The amide bond in the iodoacetamido group hydrolyzes under acidic or basic conditions :

- Acidic Hydrolysis : HCl (1–6 M) at 60–100°C yields 7-diethylamino-3-carboxycoumarin and 2-iodoacetamide .

- Basic Hydrolysis : NaOH (0.1–1 M) at 25–50°C produces the same products but at slower rates .

Comparison with Structural Analogs

IDCC’s reactivity is distinct due to its iodoacetamido group. Below is a comparison with related coumarins :

Key Research Findings

- Thiol-Specific Labeling : IDCC’s iodoacetamido group reacts selectively with cysteine residues in proteins, enabling real-time tracking of conformational changes in myosin light chains .

- Fluorescence Modulation : Reduction of the coumarin core enhances fluorescence intensity by ~40%, making IDCC useful in redox-sensitive imaging .

- Stability in Biological Systems : IDCC-protein conjugates exhibit minimal photobleaching under physiological conditions (pH 7.4, 37°C) .

Reaction Conditions and Optimization

Scientific Research Applications

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin has a wide range of applications in scientific research:

Fluorescent Labeling: It is used as a fluorescent probe for labeling biomolecules in biochemical assays. Its blue fluorescence makes it suitable for multicolor imaging applications.

Cell Imaging: The compound is used in live cell imaging to study cellular processes and protein localization.

Enzyme Assays: It serves as a substrate in enzyme assays to monitor enzymatic activity through fluorescence changes.

Drug Discovery: The compound is used in high-throughput screening assays to identify potential drug candidates by observing their interaction with the fluorescent probe.

Mechanism of Action

The mechanism of action of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin involves its ability to emit fluorescence upon excitation. The diethylamino group enhances the compound’s fluorescence by increasing its electron-donating capacity, which stabilizes the excited state. The iodoacetamido group allows the compound to form covalent bonds with thiol groups in proteins, making it a useful tool for studying protein interactions and localization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differentiation

The target compound belongs to a class of 3-substituted 7-diethylaminocoumarins, which vary primarily in their reactive groups and substituents. Below is a comparative analysis:

Reactivity and Kinetics

- Iodoacetamide vs. Maleimide : The target compound’s iodoacetamide group reacts selectively with thiols but at a slower rate compared to maleimide-containing analogs (e.g., MDCc). Maleimide probes exhibit faster kinetics (10–100×) but may hydrolyze in aqueous conditions, reducing specificity .

- Aryl vs. Alkyl Iodoacetamide: The aryl-substituted analog (e.g., 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin) shows reduced steric accessibility, limiting its utility in labeling buried cysteine residues .

Photophysical Properties

- Quantum Yield: The 7-diethylamino group universally enhances fluorescence quantum yield (~0.6–0.8) across derivatives compared to non-alkylated coumarins (~0.1–0.3) .

- Emission Wavelength : Substituents at the 3-position modulate emission maxima. For example:

Commercial Availability and Purity

- The target compound is available from suppliers like Invitrogen (purity >95%) , while analogs such as MDCc and carbohydrazide derivatives are offered by Sigma-Aldrich and Abcam .

Biological Activity

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin, commonly referred to as IDCC, is a synthetic compound belonging to the coumarin family. This compound has garnered interest due to its unique biological properties, particularly its fluorescence characteristics and reactivity towards thiol groups in proteins. This article explores its biological activity, including synthesis, mechanism of action, applications, and comparisons with similar compounds.

The molecular formula of IDCC is , with a molecular weight of approximately 471.29 g/mol. Its synthesis involves several key steps:

- Formation of the Coumarin Core : The initial step typically utilizes the Pechmann condensation reaction.

- Introduction of the Diethylamino Group : This occurs through nucleophilic substitution at the 7-position of the coumarin ring.

- Attachment of the Iodoacetamido Group : Achieved via an amide coupling reaction using iodoacetic acid and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The biological activity of IDCC primarily stems from its ability to fluoresce upon excitation, which is enhanced by the diethylamino group that stabilizes its excited state. The iodoacetamido moiety allows for covalent bonding with thiol groups in proteins, facilitating targeted labeling and tracking in biochemical assays. This property makes it a valuable tool in cellular imaging and studying protein interactions.

Biological Applications

IDCC has shown significant promise in various biological applications:

Comparative Analysis with Similar Compounds

IDCC shares structural similarities with other coumarin derivatives, each with unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Diethylamino-3-((((2-maleimidyl)ethyl) amino)carbonyl)coumarin | Contains maleimide instead of iodoacetamido | Selective labeling of thiols |

| 7-Amino-4-methylcoumarin | Lacks halogen substitution | General fluorescent probe |

| 7-Hydroxycoumarin | No amino or iodo groups | Natural compound; anticoagulant properties |

IDCC's uniqueness lies in its specific reactivity towards thiols due to the iodoacetamido group combined with its fluorescent properties, making it particularly valuable for targeted biological applications .

Case Studies and Research Findings

Recent studies have highlighted the potential of coumarin derivatives similar to IDCC in various therapeutic contexts:

- Antitumor Studies : A study on ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin demonstrated significant antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells. The compound induced apoptosis and exhibited antioxidant effects without harming liver or kidney functions .

- Fluorescence Applications : Research into the photophysics of diethylamino-coumarins has shown their utility in studying cellular environments through fluorescence dynamics .

Q & A

Q. What are the key fluorescence properties of this coumarin derivative, and how are they measured?

The compound exhibits strong fluorescence with excitation (λex) at 409 nm and emission (λem) at 473 nm in 0.1 M Tris buffer (pH 9.0) . These properties make it suitable for labeling amines and proteins in high-throughput detection. To measure fluorescence:

- Dissolve the compound in DMSO or DMF (10 mg/mL stock).

- Dilute in buffer (e.g., Tris pH 9.0) to avoid solvent interference.

- Use a fluorometer calibrated for visible light spectra, ensuring minimal photobleaching by limiting UV exposure.

Table 1: Fluorescence Parameters

| Solvent/Buffer | λex (nm) | λem (nm) | Reference |

|---|---|---|---|

| 0.1 M Tris (pH 9.0) | 409 | 473 | |

| DMSO | 409 | 473* | |

| *Emission may shift slightly in organic solvents due to polarity effects. |

Q. What are the standard protocols for conjugating this compound to proteins?

The iodoacetamide group reacts selectively with cysteine thiols in proteins. A typical protocol includes:

- Step 1: Reduce disulfide bonds in the protein using TCEP (1–5 mM, 30 min, RT).

- Step 2: Purify the protein via desalting column to remove excess reducing agents.

- Step 3: Incubate the protein with the coumarin derivative (5–10 molar excess) in PBS (pH 7.4) at 4°C for 12–16 hours .

- Step 4: Remove unreacted dye using dialysis or size-exclusion chromatography.

- Validation: Confirm labeling efficiency via UV-Vis (absorbance at 409 nm) or fluorescence spectroscopy .

Q. What safety precautions are necessary when handling this compound?

- Toxicity: Acute oral toxicity (Category 3; H301) and potential chronic aquatic toxicity (Category 4; H413) .

- Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust/aerosols.

- Storage: Store in a tightly sealed container at 4°C, protected from light and moisture .

Advanced Research Questions

Q. How can solvent conditions be optimized to maximize fluorescence emission?

Fluorescence intensity is solvent-dependent due to polarity effects. For example:

- In aqueous buffers (e.g., Tris pH 9.0), emission is stable but may quench in high-salt conditions.

- In DMSO or DMF, fluorescence quantum yield increases but may shift λem due to solvatochromism . Methodological Optimization:

- Screen solvents with varying polarities (e.g., ethanol, acetonitrile) using a fluorometer.

- Use time-resolved fluorescence to assess stability under different pH (6.0–9.0) and ionic strength conditions .

Q. How do electron-withdrawing groups (EWGs) on the coumarin core affect fluorescence compared to other derivatives?

The iodoacetamide and diethylamino groups enhance intramolecular charge transfer (ICT), increasing Stokes shift. Comparative studies show:

- 3-Acetylcoumarin: Lower λem (450 nm) due to reduced ICT .

- 7-Diethylamino-4-methylcoumarin: Higher λem (473 nm) with improved photostability . Experimental Design:

- Synthesize analogs with varying substituents (e.g., acetyl, carboxyl) .

- Compare fluorescence lifetimes and quantum yields using time-correlated single-photon counting (TCSPC) .

Q. How to resolve discrepancies in fluorescence data across experimental setups?

Contradictions may arise from:

- Solvent impurities: Use HPLC-grade solvents and degas buffers to minimize quenching.

- Instrument calibration: Validate fluorometer settings with a reference standard (e.g., quinine sulfate).

- Probe concentration: Avoid aggregation by keeping concentrations ≤10 µM . Case Study: A reported λem shift from 473 nm to 480 nm in DMF was traced to solvent polarity; recalibration with Tris buffer resolved the issue .

Q. What are common pitfalls in protein labeling with this compound, and how are they addressed?

- Low labeling efficiency: Ensure cysteine residues are reduced and accessible. Use a 10-fold molar excess of the probe .

- Non-specific binding: Include blocking agents (e.g., BSA) during conjugation and wash thoroughly post-labeling.

- Fluorescence quenching: Test labeled proteins in native vs. denaturing conditions (e.g., SDS-PAGE) to confirm probe accessibility .

Data Contradictions and Reconciliation

- Synthesis Routes: describes alkyne-based synthesis, while uses bromination of 3-acetylcoumarin. These methods target different derivatives; researchers should select based on desired functional groups.

- Fluorescence Lifetimes: Crystallography data () suggests planar structures enhance fluorescence, but disordered ethyl groups may reduce quantum yield. Use computational modeling (e.g., DFT) to predict optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.